![molecular formula C6H6Cl3NO2S B13456576 2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride](/img/structure/B13456576.png)
2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a dichlorothiophene ring attached to an amino acetic acid moiety, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride typically involves the following steps:
Formation of the Dichlorothiophene Ring: The dichlorothiophene ring can be synthesized through chlorination of thiophene using reagents such as sulfuryl chloride or chlorine gas under controlled conditions.
Amination Reaction: The dichlorothiophene ring is then subjected to an amination reaction with glycine or its derivatives to form the amino acetic acid moiety. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent quality and yield.
Purification Steps: Techniques such as crystallization, filtration, and drying are employed to purify the compound and obtain it in the desired form.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The dichlorothiophene ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiol Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of microbial growth, modulation of immune responses, or alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dichlorothiophen-3-yl)acetic acid: Similar structure but lacks the amino group.
2-(2,4-Dichlorothiophen-3-yl)methylamine: Similar structure but with a different functional group.
Uniqueness
2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride is unique due to the presence of both the dichlorothiophene ring and the amino acetic acid moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H6Cl3NO2S |
|---|---|
Molecular Weight |
262.5 g/mol |
IUPAC Name |
2-[(2,4-dichlorothiophen-3-yl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H5Cl2NO2S.ClH/c7-3-2-12-6(8)5(3)9-1-4(10)11;/h2,9H,1H2,(H,10,11);1H |
InChI Key |
ZPIZDXPDLDPTOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)Cl)NCC(=O)O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-[(2S)-7-aminoheptan-2-yl]carbamatehydrochloride](/img/structure/B13456494.png)
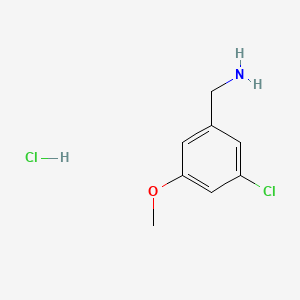
![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)
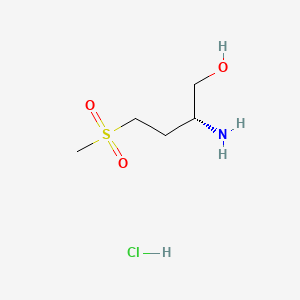

![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)
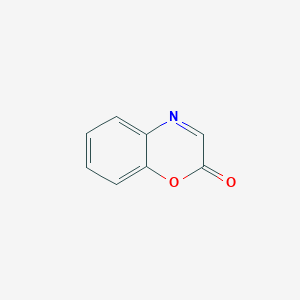
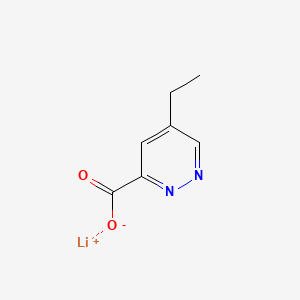
![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)
![(2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13456552.png)
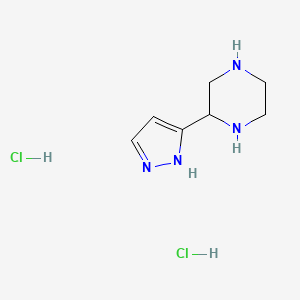
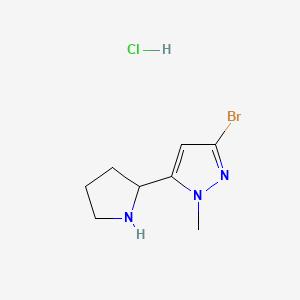

![tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate](/img/structure/B13456574.png)
